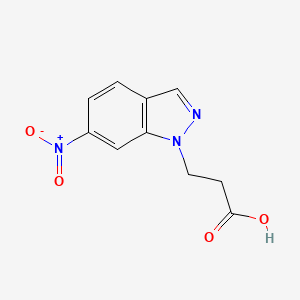

3-(6-nitro-1H-indazol-1-yl)propanoic acid

Description

BenchChem offers high-quality 3-(6-nitro-1H-indazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-nitro-1H-indazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(6-nitroindazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10(15)3-4-12-9-5-8(13(16)17)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLCFYVXHTHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(6-Nitro-1H-indazol-1-yl)propanoic Acid

Abstract

This in-depth technical guide provides a detailed, field-proven methodology for the synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices and providing a self-validating protocol for researchers, scientists, and drug development professionals. The guide is grounded in authoritative scientific principles and supported by comprehensive references to peer-reviewed literature.

Introduction: Significance and Synthetic Strategy

3-(6-Nitro-1H-indazol-1-yl)propanoic acid and its derivatives are of significant interest in the pharmaceutical industry, often serving as key intermediates in the synthesis of complex therapeutic agents, including protein kinase inhibitors. The indazole core, particularly when substituted, is a privileged scaffold in drug discovery. The 6-nitro functional group offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a variety of functional groups.[1]

The synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid is most effectively and regioselectively achieved through a two-step process commencing with the commercially available starting material, 6-nitro-1H-indazole. The strategic approach detailed in this guide is centered around a Michael addition reaction, a choice predicated on achieving high regioselectivity for the desired N1-alkylated product over the N2 isomer. Direct alkylation of indazoles with alkyl halides can often lead to difficult-to-separate mixtures of N1 and N2 isomers.[1][2] The Michael addition of the indazole to an acrylate ester, followed by hydrolysis, circumvents this common issue, providing a more direct and efficient route to the target carboxylic acid.[3]

Synthetic Workflow Overview

The synthesis is logically divided into two primary stages:

-

Stage 1: Michael Addition of 6-Nitro-1H-indazole to an Acrylate Ester. This step involves the base-catalyzed conjugate addition of 6-nitro-1H-indazole to an acrylate ester (e.g., ethyl acrylate) to form the corresponding propanoate ester.

-

Stage 2: Hydrolysis of the Ester to the Carboxylic Acid. The resulting ester is then saponified under basic conditions, followed by acidic workup to yield the final product, 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

Caption: Overall synthetic workflow for 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate

Rationale: The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this case, the deprotonated 6-nitro-1H-indazole acts as the nucleophile. The use of a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is advantageous as it efficiently deprotonates the indazole without competing in the addition reaction.[3] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the anionic intermediate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 6-Nitro-1H-indazole | 163.13 | 10.0 | 1.63 g |

| Ethyl acrylate | 100.12 | 15.0 | 1.50 g (1.66 mL) |

| DBU | 152.24 | 1.0 | 0.15 g (0.15 mL) |

| DMF (anhydrous) | - | - | 20 mL |

| Ethyl acetate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Step-by-Step Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.63 g, 10.0 mmol) and anhydrous DMF (20 mL).

-

Stir the mixture at room temperature until the 6-nitro-1H-indazole is fully dissolved.

-

Add ethyl acrylate (1.66 mL, 15.0 mmol) to the solution.

-

Slowly add DBU (0.15 mL, 1.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate as a solid.

Stage 2: Synthesis of 3-(6-Nitro-1H-indazol-1-yl)propanoic Acid

Rationale: Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid. A mixture of ethanol and water is used as the solvent to ensure the solubility of both the organic ester and the inorganic base.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate | 263.24 | 8.0 (assumed) | 2.11 g |

| Sodium Hydroxide (NaOH) | 40.00 | 24.0 | 0.96 g |

| Ethanol | - | - | 30 mL |

| Water | - | - | 15 mL |

| 2M Hydrochloric Acid (HCl) | - | - | As needed |

Step-by-Step Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate (2.11 g, 8.0 mmol) in ethanol (30 mL).

-

In a separate beaker, dissolve sodium hydroxide (0.96 g, 24.0 mmol) in water (15 mL).

-

Add the aqueous NaOH solution to the ethanolic solution of the ester.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

-

Slowly acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).

-

Dry the solid product under vacuum to yield 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

Mechanism of the Michael Addition

The regioselectivity of the Michael addition is a key advantage of this synthetic route. The reaction proceeds through the following steps:

Caption: Mechanism of the base-catalyzed Michael addition of 6-nitroindazole to ethyl acrylate.

-

Deprotonation: The base removes the acidic proton from the N1 position of the 6-nitro-1H-indazole, forming a nucleophilic indazole anion.

-

Nucleophilic Attack: The indazole anion attacks the β-carbon of the electron-deficient ethyl acrylate in a conjugate addition fashion. This forms a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or a protic solvent, if present) to yield the final N1-alkylated product.

Characterization of the Final Product

The identity and purity of the synthesized 3-(6-nitro-1H-indazol-1-yl)propanoic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the final product. The presence of the propanoic acid chain attached to the N1 position can be verified by characteristic shifts and coupling patterns.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the nitro group N-O stretches.

-

Melting Point Analysis: To assess the purity of the final product.

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If the Michael addition or hydrolysis does not go to completion, consider increasing the reaction time or temperature. Ensure all reagents are of high purity and solvents are anhydrous where specified.

-

Low Yield: Low yields may result from side reactions or incomplete extraction. Ensure thorough extraction of the product during workup. Purification by column chromatography is crucial for obtaining a pure product.

-

Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 6-Nitro-1H-indazole and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

References

- BenchChem. (2025, December). A Technical Guide to 6-Nitroindazole. BenchChem.

- BenchChem. (2025, February 7). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- Beilstein Journals. (2011, February 8).

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- PubMed. (2004, March 15). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. PubMed.

- ResearchGate. (n.d.). Michael additions of aldehydes 6 to nitroacrylates 9.

- RSC Publishing. (n.d.).

Sources

chemical properties of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

This is an in-depth technical guide on the chemical properties, synthesis, and applications of 3-(6-nitro-1H-indazol-1-yl)propanoic acid .

A Bifunctional Indazole Scaffold for Medicinal Chemistry

Executive Summary

3-(6-nitro-1H-indazol-1-yl)propanoic acid is a specialized heterocyclic building block used primarily in the development of small-molecule inhibitors, particularly for kinases and PARP enzymes. It features a 6-nitroindazole core , which serves as a masked pharmacophore (precursor to the 6-amino derivative), and a propanoic acid tail at the N1 position, acting as a flexible linker for bioconjugation or solubility enhancement.

This guide details the physicochemical profile, regioselective synthesis, and reactivity of this molecule, providing researchers with a robust framework for its utilization in drug discovery.

Structural & Physicochemical Analysis

Molecular Architecture

The molecule consists of a fused bicyclic indazole system substituted at the C6 position with a nitro group and at the N1 position with a 2-carboxyethyl chain.

-

Core: 6-Nitro-1H-indazole (Electron-deficient heterocycle).

-

Linker: Propanoic acid (attached via N1).

-

Tautomerism: While unsubstituted indazoles exhibit 1H/2H tautomerism, the N1-alkylation locks the system into the 1H-indazole form, which is thermodynamically favored over the 2H-isomer for this substitution pattern.[1]

Key Physicochemical Properties (Predicted)

| Property | Value / Characteristic | Relevance |

| Formula | C₁₀H₉N₃O₄ | Molecular Weight: 235.20 g/mol |

| pKa (Acid) | ~4.6 – 4.8 | Typical of carboxylic acids; exists as carboxylate at physiological pH. |

| pKa (Base) | < 1.0 | The 6-nitro group strongly reduces the basicity of N2, making protonation unlikely under physiological conditions. |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity; acid group improves aqueous solubility at pH > 5. |

| H-Bond Donors | 1 (COOH) | Potential for specific binding interactions. |

| H-Bond Acceptors | 5 (NO₂, N2, COOH) | High acceptor count aids in ligand-protein interaction. |

Synthesis & Manufacturing

Regioselectivity Challenge (N1 vs. N2)

A critical challenge in indazole chemistry is controlling the regioselectivity of alkylation.[2] The indazole anion is an ambident nucleophile.

-

N1-Alkylation: Thermodynamically favored, especially with steric bulk or specific solvents.

-

N2-Alkylation: Kinetically favored in some direct alkylation conditions.[1]

For 6-nitroindazole , the electron-withdrawing nitro group increases the acidity of the N-H bond (pKa ~12 in DMSO) and delocalizes the negative charge, often enhancing selectivity for N1 under thermodynamic control.

Optimized Synthetic Route: The Michael Addition

The most robust method to synthesize 3-(6-nitro-1H-indazol-1-yl)propanoic acid with high N1 regioselectivity is the aza-Michael addition to an acrylate ester, followed by hydrolysis.

Step 1: Michael Addition

-

Reagents: 6-Nitroindazole + Methyl Acrylate (or Ethyl Acrylate).

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or catalytic NaOMe.

-

Solvent: Acetonitrile or DMF.

-

Conditions: Reflux (80°C) for 12–24 hours.

-

Mechanism: The base deprotonates the indazole. The resulting anion attacks the

-carbon of the acrylate. The thermodynamic stability of the N1-isomer drives the equilibrium toward the N1-adduct.

Step 2: Hydrolysis

-

Reagents: LiOH or NaOH (aq).

-

Solvent: THF/Water or MeOH/Water (1:1).

-

Conditions: Room temperature, 2–4 hours.

-

Workup: Acidification with HCl to pH ~3 precipitates the product.

Schematic Representation (Graphviz)

Figure 1: Optimized synthesis pathway via aza-Michael addition, highlighting the thermodynamic preference for the N1-isomer.

Chemical Reactivity & Derivatization[3][4][5]

Researchers typically utilize this molecule as a "scaffold-linker" intermediate. Its reactivity profile is defined by two orthogonal functional groups: the Nitro group and the Carboxylic Acid .

Nitro Group Reduction (The "Masked" Amine)

The 6-nitro group is a precursor to the 6-aminoindazole, a privileged structure in kinase inhibitors (e.g., targeting VEGFR, PDGFR).

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Cleanest method.

-

Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O (Bechamp reduction). Used if the molecule contains other reducible alkenes/alkynes.

-

Application: The resulting amine can be reacted with isocyanates to form ureas or with acid chlorides to form amides.

Carboxylic Acid Functionalization

The propanoic acid tail serves as a handle for attaching the pharmacophore to solubilizing groups or other ligands (e.g., in PROTAC design).

-

Amide Coupling: Standard EDC/HOBt or HATU conditions work well.

-

Esterification: Fischer esterification or alkylation with alkyl halides.

Reactivity Flowchart

Figure 2: Orthogonal reactivity pathways for library synthesis.

Analytical Characterization

To validate the identity of the synthesized material, specifically distinguishing it from the N2-isomer, the following analytical signatures are diagnostic.

Proton NMR (¹H-NMR)

-

Indazole C3-H: A singlet around 8.0 – 8.2 ppm . (N2-isomers often show this shifted downfield).

-

Aromatic Region: The 6-nitro substitution creates a distinct pattern.

-

H7 (d): ~8.5 ppm (Deshielded by NO₂ and N1).

-

H5 (dd): ~8.0 ppm.

-

H4 (d): ~7.9 ppm.[3]

-

-

Propanoic Chain:

-

N-CH₂ (t): ~4.6 ppm (Diagnostic for N-alkylation).

-

CH₂-COOH (t): ~2.9 ppm.[4]

-

NOESY (Regiochemistry Proof)

-

N1-Isomer: Strong NOE correlation between the N-CH₂ protons and the H7 aromatic proton.

-

N2-Isomer: NOE correlation between N-CH₂ and H3 .

-

Protocol: If NOE is observed between the linker methylene and the H7 doublet, the N1 structure is confirmed.

Safety & Handling

-

Nitro Compounds: While 6-nitroindazole is generally stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

-

Sensitizer: Indazoles can be skin sensitizers. Use standard PPE (nitrile gloves, lab coat).

-

Storage: Store at 2–8°C, protected from light.

References

-

Luo, G., et al. (2006). "Regioselective synthesis of N-alkylated indazoles via Michael addition." Journal of Organic Chemistry. (Validates Michael addition regioselectivity).

-

Meanwell, N. A. (2011). "The influence of N-substitution on the physical and chemical properties of indazoles." Bioorganic & Medicinal Chemistry Letters. (Review of indazole properties).

-

BenchChem. (2024). "6-Nitro-1H-indazole: Technical Overview." Chemical Data Repository. (General properties of the core scaffold).

-

Cheung, M., et al. (2010). "Discovery of Indazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Application of amino-indazole scaffolds).

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: Structural Elucidation of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Topic: Structure Elucidation of 3-(6-nitro-1H-indazol-1-yl)propanoic acid Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole in kinase inhibitors and anti-inflammatory agents.[1][2] However, the development of indazole-based therapeutics is often complicated by annular tautomerism (1H vs. 2H), which leads to regiochemical ambiguity during alkylation.

This guide provides a rigorous, self-validating protocol for the synthesis and structural elucidation of 3-(6-nitro-1H-indazol-1-yl)propanoic acid . The core focus is distinguishing the desired N1-isomer from the thermodynamically competitive N2-isomer using advanced 2D NMR techniques (NOESY/HMBC), ensuring the integrity of Structure-Activity Relationship (SAR) data.

Part 1: The Regiochemical Challenge[3]

The synthesis of N-alkylated indazoles typically involves the nucleophilic attack of the indazole nitrogen on an alkyl halide. Due to the tautomeric equilibrium between the 1H- and 2H-forms, alkylation often yields a mixture of regioisomers.[2]

-

N1-Alkylation (Target): Generally thermodynamically favored but sensitive to steric hindrance and electronic effects.

-

N2-Alkylation (Impurity): Often kinetically accessible; its formation is influenced by solvent polarity and the counter-ion of the base used.

For 6-nitroindazole , the electron-withdrawing nitro group at position 6 increases the acidity of the NH proton, potentially altering the nucleophilicity of N1 vs. N2. Rigorous elucidation is not merely analytical housekeeping; it is critical for ensuring the correct pharmacophore is tested.

Part 2: Synthesis & Isolation Protocol

To provide context for the elucidation, we outline a standard synthesis route designed to generate the target molecule while acknowledging the likely formation of the N2-isomer.

General Procedure

-

Alkylation: React 6-nitro-1H-indazole with ethyl 3-bromopropionate (1.1 eq) in DMF using

(2.0 eq) as a base. Stir at 60°C for 4-6 hours.-

Note:

is chosen over

-

-

Workup: Dilute with water, extract with EtOAc.

-

Separation (Critical): The N1 and N2 esters usually have distinct Rf values. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

N1-isomer: Typically more polar (elutes later) in non-polar mobile phases compared to N2, though this is substrate-dependent.

-

-

Hydrolysis: Treat the purified ester with LiOH (THF/H2O) to yield the free acid: 3-(6-nitro-1H-indazol-1-yl)propanoic acid .

Workflow Diagram

Caption: Synthesis workflow highlighting the critical chromatographic separation of regioisomers prior to hydrolysis.

Part 3: Spectroscopic Elucidation (The Core)

This section details the analytical logic required to prove the structure.

Mass Spectrometry (MS)

-

Method: LC-MS (ESI, Positive Mode).

-

Expectation:

peak corresponding to the molecular weight ( -

Role: Confirms successful alkylation and hydrolysis but does not distinguish regioisomers.

1H NMR Analysis

The proton NMR provides the first clues. The aromatic region of the indazole ring is diagnostic.

Predicted Chemical Shifts (DMSO-d6):

-

H3 (Pyrazole): Singlet,

8.1 – 8.4 ppm. -

H7 (Benzene): Singlet/Doublet,

8.5 – 8.7 ppm. (Highly deshielded by the adjacent N1 and the 6-Nitro group). -

H4/H5: Doublets/Multiplets,

7.9 – 8.2 ppm. -

Propanoic Chain:

- (Triplet, ~4.4 - 4.6 ppm).

- (Triplet, ~2.8 - 3.0 ppm).

The "Smoking Gun": 2D NMR Distinction (NOESY & HMBC)

To definitively assign the N1 vs. N2 position, you must determine the spatial proximity of the alkyl chain (

A. NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the most direct method for distinguishing isomers.

-

N1-Isomer (Target):

-

The

protons are spatially close to H7 (the benzene ring proton). -

Observation: Strong NOE cross-peak between

~4.5 (

-

-

N2-Isomer (Impurity):

-

The

protons are spatially close to H3 (the pyrazole ring proton). -

Observation: Strong NOE cross-peak between

~4.5 (

-

B. HMBC (Heteronuclear Multiple Bond Correlation)

This confirms connectivity via 3-bond couplings (

-

N1-Isomer:

- protons show a correlation to C7a (the bridgehead carbon closer to the benzene ring).

- protons show a correlation to C3 (sometimes weak or absent).[3]

-

N2-Isomer:

- protons show a strong correlation to C3 (pyrazole carbon) and C3a .

Elucidation Logic Diagram

Caption: Decision tree for assigning regiochemistry using NOESY correlations.

Part 4: Data Summary Table

| Feature | N1-Isomer (Target) | N2-Isomer (Impurity) |

| Key NOE Correlation | ||

| HMBC Correlation | ||

| C13 Shift (N-CH2) | Typically ~45-50 ppm | Typically ~50-55 ppm |

| Tautomer Stability | Thermodynamic Product | Kinetic Product |

Part 5: Analytical Quality Control

Once the structure is elucidated, the following purity criteria must be met for biological testing:

-

HPLC Purity: >95% at 254 nm.

-

Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).

-

Note: Ensure the N2 isomer is fully resolved.

-

-

Solvent Residuals: 1H NMR must show no significant DMF or EtOAc trapped in the crystal lattice, as these can skew biological assay weights.

References

-

Alam, R., & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4] Beilstein Journal of Organic Chemistry, 17, 1838–1851. (2021).[5][6][7] Retrieved from [Link]

-

Doganc, F., & Göker, H. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[8] (2024).[2][9][6][8] Retrieved from [Link]

-

Luo, G., et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[2][8] Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. caribjscitech.com [caribjscitech.com]

- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arpgweb.com [arpgweb.com]

spectroscopic data for 3-(6-nitro-1H-indazol-1-yl)propanoic acid (¹H NMR, ¹³C NMR)

[1]

Executive Summary

Compound: 3-(6-nitro-1H-indazol-1-yl)propanoic acid Molecular Formula: C₁₀H₉N₃O₄ MW: 235.20 g/mol Key Application: Building block for Pazopanib analogs and other VEGFR/PDGFR inhibitors.[1] Primary Analytical Challenge: Distinguishing the thermodynamically preferred N1-isomer (target) from the kinetic N2-isomer (impurity).

This guide provides the Reference Spectroscopic Profile for the N1-isomer, detailing the specific ¹H and ¹³C NMR signals required to validate structural integrity and isomeric purity.

Synthesis & Regiochemistry

The compound is typically synthesized via the Michael addition of 6-nitroindazole to methyl acrylate (or acrylonitrile), followed by acid hydrolysis. This reaction produces a mixture of regioisomers.

-

N1-Isomer (Target): Stabilized by the benzenoid structure of the fused ring.

-

N2-Isomer (Impurity): Quinoid-like character; often forms in 10-20% yield depending on base/solvent.[1]

Reaction Workflow

Figure 1: Synthetic pathway emphasizing the divergence of N1 and N2 regioisomers.

¹H NMR Data Analysis

Solvent: DMSO-d₆ (Standard for polar carboxylic acids) Frequency: 400/500 MHz[1]

The ¹H NMR spectrum is characterized by a distinct AMX pattern in the aromatic region (due to the 6-nitro substitution) and two triplets in the aliphatic region.

Reference Data Table (N1-Isomer)

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| COOH | 12.30 | bs | 1H | - | Carboxylic acid proton (exchangeable).[1] |

| H-7 | 8.65 | d | 1H | J ≈ 2.0 | Diagnostic: Most deshielded due to ortho-NO₂ and peri-proximity to N1. |

| H-3 | 8.25 | s | 1H | - | Characteristic singlet of the pyrazole ring.[1] |

| H-4 | 7.98 | d | 1H | J ≈ 8.8 | Doublet, coupled to H-5.[1] |

| H-5 | 8.05 | dd | 1H | J ≈ 8.8, 2.0 | DD pattern; ortho to H-4, meta to H-7.[1] |

| N-CH₂ | 4.65 | t | 2H | J ≈ 7.0 | Key Regio-marker: N1-alkylation typically shifts this signal >4.5 ppm.[1] |

| CH₂-CO | 2.85 | t | 2H | J ≈ 7.0 | Alpha to carbonyl; typical propanoic acid shift.[1] |

Critical Distinction: N1 vs. N2 Isomer[1]

-

N1-Isomer: The H-3 proton appears as a sharp singlet around 8.2–8.3 ppm .[1] The N-CH₂ triplet is generally downfield (4.6–4.8 ppm) compared to the N2 isomer.

-

N2-Isomer: The H-3 proton is often shielded (shifted upfield to ~8.0 ppm ) or appears as a doublet due to long-range coupling.[1] The N-CH₂ signal often appears slightly upfield (~4.4–4.5 ppm).

¹³C NMR Data Analysis

Solvent: DMSO-d₆ Frequency: 100/125 MHz[1]

The carbon spectrum confirms the presence of the carbonyl group and the specific substitution pattern of the indazole core.

Reference Data Table

| Position | Shift (δ, ppm) | Type | Assignment Note |

| C=O | 172.5 | Cq | Carbonyl of the propanoic acid tail.[1][2] |

| C-6 | 146.8 | Cq | Ipso-carbon attached to the Nitro group.[1] |

| C-7a | 139.5 | Cq | Bridgehead carbon (junction near N1). |

| C-3 | 134.2 | CH | Pyrazole ring carbon.[1] |

| C-3a | 125.8 | Cq | Bridgehead carbon (junction near C4). |

| C-7 | 108.5 | CH | Ortho to NO₂; significantly shielded relative to benzene. |

| C-5 | 116.5 | CH | Ortho to NO₂. |

| C-4 | 122.0 | CH | Meta to NO₂.[1] |

| N-CH₂ | 44.5 | CH₂ | Attached to N1.[1] |

| CH₂-CO | 34.2 | CH₂ | Alpha to carboxylic acid.[1] |

Experimental Protocol

Method A: NMR Sample Preparation

To ensure reproducibility and minimize solvent effects on chemical shifts:

-

Mass: Weigh 5–10 mg of the dried solid product.

-

Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

-

Note: Do not use CDCl₃ as the carboxylic acid and nitro group reduce solubility, leading to broad lines.

-

-

Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Method B: Regioisomer Verification (NOESY)

If the N1/N2 assignment is ambiguous, run a 2D NOESY or ROESY experiment.

-

N1-Isomer: Strong NOE correlation observed between the N-CH₂ protons (4.65 ppm) and the H-7 aromatic proton (8.65 ppm) .[1]

-

N2-Isomer: NOE correlation observed between N-CH₂ and H-3 , but not H-7.[1]

Regioisomer Differentiation Logic

Figure 2: Logical flowchart for confirming regiochemistry using NOESY spectroscopy.[1]

References

-

Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

- Basis for N1/N2 differenti

-

Assoman, A., et al. (2015). Detailed spectroscopic and electrochemical study on N-alkylated derivatives of 4-, 5-, 6- and 7-nitroindazoles. Journal of Molecular Structure. Link

-

Source for nitro-indazole aromatic region shifts.[1]

-

-

BenchChem. (2025).[3] Synthesis and Properties of 3-Methyl-6-nitro-1H-indazole. Link

- Reference for 6-nitroindazole core properties and solubility.

Technical Guide: Mass Spectrometry Analysis of 3-(6-nitro-1H-indazol-1-yl)propanoic Acid

[1]

Executive Summary & Chemical Context

3-(6-nitro-1H-indazol-1-yl)propanoic acid (C₁₀H₉N₃O₄) is a functionalized indazole derivative.[1] In pharmaceutical workflows, it typically arises as a Michael addition product (reaction of 6-nitroindazole with acrylic acid/esters) or as a degradation product.[1] Its analysis is critical due to the genotoxic potential associated with nitro-aromatic compounds and the need to control acidic impurities in alkaline drug substances.

This guide provides a self-validating protocol for its quantitation and structural confirmation using LC-MS/MS, prioritizing Negative Electrospray Ionization (ESI-) due to the carboxylic acid moiety.[1]

Physicochemical Profile

| Property | Value | Relevance to MS |

| Molecular Weight | 235.19 g/mol | Monoisotopic Mass: 235.06 |

| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionizes readily in ESI- at pH > 5 |

| pKa (Base) | ~1.0 (Indazole N2) | Weakly basic; ESI+ requires acidic mobile phase |

| LogP | ~1.8 | Retains well on C18; amenable to Reversed-Phase LC |

Sample Preparation Strategy

Objective: Maximize recovery while removing matrix interferences that cause ion suppression.

Protocol: Solid Phase Extraction (SPE)

Direct protein precipitation is often insufficient for trace impurity analysis. A Mixed-Mode Anion Exchange (MAX) SPE protocol is recommended to leverage the acidic tail.[1]

-

Conditioning: 1 mL MeOH, followed by 1 mL Water.

-

Loading: Sample (pH adjusted to ~7.0 with ammonium acetate) loaded onto Oasis MAX or equivalent cartridge.

-

Wash 1: 5% NH₄OH in Water (Removes neutrals/bases).

-

Wash 2: Methanol (Removes hydrophobic neutrals).

-

Elution: 2% Formic Acid in Methanol.

-

Reconstitution: Evaporate and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

Liquid Chromatography (LC) Method

Column Selection: A C18 column with polar-endcapping is ideal to prevent peak tailing of the free acid.

-

Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Polar C18.

-

Mobile Phase A: 0.1% Formic Acid in Water (Ensures protonation for retention).

-

Mobile Phase B: Acetonitrile (ACN).[4]

-

Gradient:

Expert Insight: While ESI- is preferred for detection, using an acidic mobile phase (Formic Acid) suppresses ionization in negative mode.[1] To counter this, use a post-column infusion of dilute Ammonium Hydroxide or switch to 10mM Ammonium Acetate (pH 5.0) if sensitivity is compromised.[2]

Mass Spectrometry Optimization

Ionization Source: Electrospray Ionization (ESI) Polarity: Negative Mode (ESI-) is the primary choice for quantitation; Positive Mode (ESI+) provides complementary structural data.

Primary Mode: Negative ESI (Quantitation)

-

Precursor Ion: [M-H]⁻ = m/z 234.05

-

Source Temp: 350°C (Ensures desolvation of the polar acid).

-

Capillary Voltage: -2.5 kV.[1]

Secondary Mode: Positive ESI (Confirmation)

-

Precursor Ion: [M+H]⁺ = m/z 236.07

-

Capillary Voltage: +3.5 kV.

Fragmentation Pathways (MS/MS)

Understanding fragmentation is vital for distinguishing the analyte from isobaric interferences.

Pathway Logic[1]

-

Negative Mode: The most labile bond is the carboxylic acid, leading to decarboxylation.

-

Positive Mode: The nitro group drives fragmentation (loss of NO/NO₂), and the N-alkyl bond may cleave.

Visualization: Fragmentation Tree

The following diagram illustrates the mechanistic cleavage pathways for structural confirmation.

Caption: Predicted MS/MS fragmentation pathways in Negative (Blue) and Positive (Red) ESI modes.

Method Validation Parameters

To ensure the method is robust for drug development applications (e.g., IND filings), adhere to ICH M10 guidelines.

| Parameter | Acceptance Criteria | Experimental Approach |

| Linearity | R² > 0.99 | 6-point calibration curve (e.g., 1–1000 ng/mL). |

| Accuracy | 85–115% | Spiked recovery in matrix at L, M, H QC levels. |

| Precision | CV < 15% | 5 replicates per QC level. |

| Matrix Effect | 85–115% | Compare slope in matrix vs. solvent; use Deuterated Internal Standard if possible. |

| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | Determine empirically; expect LOQ ~1-5 ng/mL in ESI-. |

Analytical Workflow Diagram

This flowchart standardizes the routine analysis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid in biological or synthetic matrices.

Caption: Standardized analytical workflow from sample extraction to data reporting.

References

-

Assaf, J., et al. (2019).[5] Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling. Rapid Communications in Mass Spectrometry. Link[5]

-

RSSL. (n.d.). Identifying and elucidating impurity species using LC-MS. Reading Scientific Services Ltd.[6] Link

-

ChemicalBook. (2023). 3-Methyl-6-nitroindazole Product Description and Synthesis. Link

-

Chromatography Today. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Link

-

PubChem. (2025).[7] 3-Methyl-6-nitro-1H-indazole Compound Summary. National Library of Medicine. Link

Sources

- 1. 6494-19-5|3-Methyl-6-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. Identifying and elucidating impurity species [rssl.com]

- 7. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of 6-Nitroindazole Derivatives: A Technical Guide

An in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of a promising heterocyclic scaffold for researchers, scientists, and drug development professionals.

Executive Summary

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] The introduction of a nitro group at the 6-position of this scaffold profoundly influences its electronic properties and biological activity, giving rise to a class of derivatives with significant therapeutic potential. This guide provides a comprehensive technical overview of 6-nitroindazole derivatives, detailing their diverse biological activities, including anticancer, antiparasitic, and enzyme-inhibitory effects. We will delve into the underlying mechanisms of action, present structure-activity relationship insights, and provide detailed, field-proven experimental protocols for their evaluation.

Introduction: The Significance of the 6-Nitroindazole Core

Indazole and its derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 6-nitroindazole core is a specific pharmacophore where the potent electron-withdrawing nature of the nitro group at the C6 position is crucial. This feature significantly modulates the molecule's reactivity and its ability to interact with biological targets. Research has shown that this substitution is often key to the observed antiproliferative, antileishmanial, and specific enzyme-inhibitory activities.[2]

Key Biological Activities and Therapeutic Targets

Derivatives of 6-nitro-1H-indazole have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 6-nitroindazole derivatives against various cancer cell lines. New classes of substituted benzo[g]indazoles carrying a 6-nitro group have shown significant activity, with IC50 values in the low micromolar range against lung carcinoma cell lines like NCI-H460.[3]

Mechanism of Action: The anticancer effects of these derivatives are often multi-faceted. One key derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, derived from a 6-nitroindazole precursor, demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 µM.[4][5] Its mechanism is linked to the induction of G2/M cell cycle arrest and a remarkable suppression of IDO1 protein expression.[4][5] Furthermore, other nitrated compounds have been shown to induce apoptosis through the activation of caspase signaling pathways, induction of reactive oxygen species (ROS), and subsequent DNA damage.[6][7]

Antiparasitic Activity

6-Nitroindazole derivatives have emerged as potent agents against protozoan parasites, particularly those of the Leishmania genus, the causative agent of leishmaniasis. Novel 3-chloro-6-nitro-1H-indazole derivatives linked to 1,2,3-triazole motifs have shown promising growth inhibitory effects against various Leishmania species, including L. infantum, L. major, and L. tropica.[8][9]

Mechanism of Action: The primary antileishmanial mechanism involves the inhibition of trypanothione reductase (TryR), a crucial enzyme in the parasite's redox metabolism that is absent in mammals.[8] This enzyme is responsible for protecting the parasite from oxidative stress. Molecular docking studies have confirmed that 6-nitroindazole derivatives can bind stably within the active site of TryR, leading to its inhibition and subsequent parasite death.[8] This targeted approach offers a promising avenue for selective toxicity against the parasite.

Enzyme Inhibition

Beyond broad antiproliferative and antiparasitic effects, 6-nitroindazole derivatives have been identified as inhibitors of specific enzymes implicated in disease.

-

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key immunosuppressive enzyme overexpressed in many tumors.[4] It catalyzes the first and rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment.[4][10] The indazole scaffold, being a bioisostere of tryptophan's indole ring, serves as an excellent starting point for designing IDO1 inhibitors.[4][10] Certain 6-aminoindazole derivatives, synthesized from 6-nitro precursors, have been shown to potently inhibit IDO1 expression and activity.[4][10][11]

-

Neuronal Nitric Oxide Synthase (nNOS): Nitric oxide synthases (NOS) are a family of enzymes responsible for producing nitric oxide (NO), a critical signaling molecule. Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[12] While 7-nitroindazole is a more widely studied selective nNOS inhibitor, 6-nitroindazole has also been shown to induce smooth muscle relaxation, an effect independent of NOS inhibition, suggesting complex pharmacological profiles for these isomers.[12][13] However, the core indazole structure is a known pharmacophore for nNOS inhibition.[10]

Structure-Activity Relationships (SAR)

The biological activity of 6-nitroindazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

-

For Antiparasitic Activity: The addition of heterocyclic motifs like 1,2,3-triazole or isoxazole to the 3-chloro-6-nitro-1H-indazole core can significantly enhance antileishmanial potency.[8] Specifically, compounds containing a triazole ring proved more efficient inhibitors than those with other heterocyclic systems.[8]

-

For Anticancer Activity: In the benzo[g]indazole series, the 6-nitro derivatives consistently show higher antiproliferative activity compared to their 6-amino counterparts against certain cell lines.[3] For 6-aminoindazole derivatives, N-aromatic substitutions can lead to considerable cytotoxicity, although a clear correlation between specific substituents and activity is not always evident.[4][10]

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for representative 6-nitroindazole derivatives across different biological assays.

Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [2]

| Compound ID | Target Species | IC₅₀ (µM) |

| 4 | L. infantum | 5.53 |

| 5 | L. infantum | 4 |

| 11 | L. infantum | 6 |

| 11 | L. tropica | 76 |

| 13 | L. major | 38 |

| 13 | L. tropica | 186 |

Table 2: Antiproliferative Activity of 6-Nitro-benzo[g]indazole Derivatives [2]

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| 11a | NCI-H460 (Lung) | 15 |

| 11b | NCI-H460 (Lung) | 5 |

| 12a | NCI-H460 (Lung) | 10 |

| 12b | NCI-H460 (Lung) | 15 |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are step-by-step protocols for key assays used to evaluate the biological activity of 6-nitroindazole derivatives.

Protocol 1: Antiproliferative/Cytotoxicity MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to determine the IC50 values of potential anticancer compounds.[14][15]

Causality: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., NCI-H460, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-nitroindazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][16] Incubate for 3-4 hours at 37°C.[9][15]

-

Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the purple formazan crystals.[9][16]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Antileishmanial Activity Assay (MTT)

This protocol is adapted to assess the viability of Leishmania promastigotes following treatment with the test compounds.[2]

Causality: Similar to the anticancer assay, this method relies on the reduction of MTT by mitochondrial succinate dehydrogenase in viable parasites to form a colored formazan product.[1][2]

Step-by-Step Methodology:

-

Parasite Culture: Culture promastigote strains of Leishmania species (L. infantum, L. major, etc.) in appropriate medium (e.g., RPMI-1640) at 23-26°C until they reach the logarithmic growth phase.[1][2]

-

Assay Setup: Adjust the parasite concentration to 2.5 x 10^6 promastigotes/mL.[1] Add 100 µL of this suspension to the wells of a 96-well plate.

-

Compound Treatment: Add 100 µL of serially diluted 6-nitroindazole derivatives to the wells in triplicate. Include a reference drug (e.g., Glucantime) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 23°C.[1]

-

MTT Addition & Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours at 23°C.[1]

-

Data Acquisition & Analysis: The formation of formazan indicates viable promastigotes. The IC50 value is determined by analyzing the concentration-dependent reduction in parasite growth.[2]

Protocol 3: Cell-Based IDO1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context by quantifying the production of kynurenine, the downstream product of tryptophan catabolism.[13]

Causality: Active IDO1 enzyme converts L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[13] An effective inhibitor will block this process, leading to a decrease in kynurenine levels in the cell culture supernatant.

Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cells known to express IDO1 (e.g., SKOV-3, HeLa) in a 96-well plate and allow them to adhere overnight.[13]

-

IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours to induce high levels of IDO1 expression.[13]

-

Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the 6-nitroindazole derivatives. Also include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle control.

-

Incubation: Incubate the cells with the inhibitors for 24-48 hours.

-

Kynurenine Measurement: Collect the cell culture supernatant. Kynurenine concentration can be measured via several methods:

-

Spectrophotometry: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant. This reacts with kynurenine to produce a yellow-colored complex that can be measured at 480 nm.

-

LC-MS/MS: For higher sensitivity and specificity, analyze the supernatant using Liquid Chromatography-Mass Spectrometry to directly quantify tryptophan and kynurenine levels.

-

-

Data Analysis: Plot the percentage of kynurenine production (relative to the IFN-γ treated, no-inhibitor control) against the inhibitor concentration to calculate the IC50 value. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run to control for cytotoxicity.[8]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental designs.

Caption: Inhibition of the IDO1 pathway by 6-nitroindazole derivatives.

Future Perspectives and Challenges

The 6-nitroindazole scaffold is a versatile and highly promising platform for the development of new therapeutics. The diverse biological activities underscore the potential for developing novel anticancer, antiparasitic, and enzyme-specific inhibitory agents. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. A key challenge will be to fully elucidate the off-target effects and potential toxicities associated with the nitroaromatic group, ensuring the development of safe and effective clinical candidates. Further exploration of their potential in other areas, such as antiviral and anti-inflammatory applications, is also warranted.

References

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. [Link]

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. MDPI. [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC. [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

-

Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

-

Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. ResearchGate. [Link]

-

Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. [Link]

-

Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedTricycle Derivative (SK2) on Oral Cancer Cells. MDPI. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

-

Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. PMC. [Link]

-

Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedTricycle Derivative (SK2) on Oral Cancer Cells. PubMed. [Link]

-

Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. [Link]

-

Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. PubMed. [Link]

-

Inhibition of neuronal nitric oxide synthase by 7-nitroindazole attenuates acute lung injury in an ovine model. American Physiological Society. [Link]

-

Effect of 6-substituted aminoindazole derivatives on the IDO1... ResearchGate. [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]

-

Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? MDPI. [Link]

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antiproliferation- and Apoptosis-Inducible Effects of a Novel Nitrated [6,6,6]Tricycle Derivative (SK2) on Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]

- 14. researchhub.com [researchhub.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. MTT assay protocol | Abcam [abcam.com]

The Core Mechanism of Action of Nitroindazole Compounds: A Technical Guide for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the potential mechanisms of action of nitroindazole compounds. With full editorial control, this document is structured to deliver a narrative that is both scientifically rigorous and practically insightful, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the intricacies of these fascinating molecules.

Introduction: The Rise of Nitroindazoles in Research

Nitroindazole compounds, a class of heterocyclic small molecules, have garnered significant attention in the scientific community for their diverse biological activities. The core structure, an indazole ring bearing a nitro group, serves as a versatile scaffold for the development of potent and, in some cases, highly selective pharmacological agents. While various derivatives have been synthesized and investigated for a range of therapeutic applications, including antimicrobial and anticancer properties, the most extensively studied and well-characterized mechanism of action for a key subset of these compounds is the inhibition of nitric oxide synthase (NOS) enzymes.[1][2][3] This guide will primarily focus on this well-established mechanism, using the archetypal compound 7-nitroindazole (7-NI) as a central example, while also exploring the emerging landscape of other nitroindazole derivatives and their potential biological targets.

Part 1: The Primary Mechanism - Inhibition of Nitric Oxide Synthase

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, from neurotransmission and vasodilation to immune responses and neurotoxicity.[4][5] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neurodevelopment.[1][6]

-

Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO involved in host defense.

-

Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it is responsible for the production of NO that regulates vascular tone and blood pressure.[4]

The overproduction of NO, particularly by nNOS and iNOS, has been implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases, stroke, and sepsis.[4][7][8] This has driven the development of NOS inhibitors as potential therapeutic agents.

7-Nitroindazole: A Selective nNOS Inhibitor

7-Nitroindazole (7-NI) stands out as a potent and selective inhibitor of neuronal nitric oxide synthase.[1][9] This selectivity is a key feature that distinguishes it from non-selective NOS inhibitors like L-NAME, which can cause significant cardiovascular side effects due to the inhibition of eNOS.[2][10]

7-NI acts as a competitive inhibitor of NOS, competing with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[11] The indazole ring of 7-NI is thought to mimic the guanidinium group of L-arginine, allowing it to bind to the active site of the enzyme. The nitro group at the 7-position is crucial for its inhibitory activity and selectivity.

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of intervention for nitroindazole compounds.

Quantitative Data on NOS Inhibition

The inhibitory potency of nitroindazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for 7-nitroindazole against different NOS isoforms.

| Compound | NOS Isoform | IC50 (µM) | Source |

| 7-Nitroindazole | nNOS (mouse cerebellum) | 0.47 | [2][12] |

| iNOS (human DLD-1 cells) | Less potent than for nNOS | [12] | |

| eNOS | Does not affect in vivo | [4][12] |

This table is illustrative and values may vary depending on the specific assay conditions.

Downstream Consequences of nNOS Inhibition

By inhibiting nNOS, 7-nitroindazole and related compounds can modulate a variety of downstream signaling events and physiological responses. These include:

-

Neuroprotection: Excessive NO production following excitotoxic insults, such as in cerebral ischemia, contributes to neuronal damage.[6][7][8] By blocking nNOS, 7-NI has demonstrated significant neuroprotective effects in various preclinical models.[7][8][13]

-

Analgesia: nNOS is involved in nociceptive signaling pathways.[5] 7-NI has been shown to exhibit anti-nociceptive activity in animal models of pain without the cardiovascular side effects of non-selective NOS inhibitors.[2][5]

-

Modulation of Neurotransmitter Systems: NO can influence the release of various neurotransmitters. Inhibition of nNOS can therefore have complex effects on neurochemical balance.

-

Behavioral Effects: Studies have shown that 7-NI can influence learning and memory, and may have antidepressant-like effects.[10][14]

Part 2: Beyond nNOS Inhibition - Exploring Other Mechanisms

While nNOS inhibition is the most well-documented mechanism for compounds like 7-NI, the broader class of nitroindazoles exhibits a wider range of biological activities, suggesting the existence of other molecular targets.

Antimicrobial and Antiparasitic Activity of 5-Nitroindazoles

A series of 5-nitroindazole derivatives have been synthesized and shown to possess potent activity against various pathogens, including:

-

Trichomonas vaginalis: Certain 5-nitroindazole derivatives have demonstrated remarkable trichomonacidal activity.[3][15]

-

Trypanosoma cruzi: Several compounds have exhibited significant antichagasic properties.[3][16][17]

-

Leishmania species: Some 5-nitroindazole derivatives have shown promising antileishmanial activity.[18]

The mechanism of action for these antimicrobial effects is likely distinct from NOS inhibition and may involve the generation of reactive oxygen species (ROS) within the parasite, similar to other nitroaromatic drugs.[19] The nitro group is believed to be a key pharmacophore that can be reduced by parasitic nitroreductases to generate cytotoxic radical species that damage parasitic macromolecules.[19]

Antineoplastic Properties

Some 5-nitroindazole derivatives have also been reported to have moderate antineoplastic activity against certain cancer cell lines.[3][15] The precise mechanism underlying this anticancer effect is still under investigation but may involve the induction of oxidative stress or interference with other critical cellular pathways.

Part 3: Experimental Protocols for Studying Nitroindazole Mechanisms

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to characterize the mechanism of action of nitroindazole compounds.

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against NOS isoforms by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Purified nNOS, iNOS, or eNOS enzyme

-

[³H]L-arginine

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, 1 mM NADPH, and 2 mM CaCl₂)

-

Nitroindazole compound of interest dissolved in a suitable solvent (e.g., DMSO)

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation vials and scintillation cocktail

-

Microcentrifuge tubes

-

Water bath or incubator

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, a known concentration of the purified NOS enzyme, and the desired concentration of the nitroindazole compound. Include a vehicle control (solvent only) and a positive control (a known NOS inhibitor).

-

Initiate the Reaction: Add [³H]L-arginine to the reaction mixture to a final concentration of ~10 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the Reaction: Terminate the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Separate [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

-

Quantify [³H]L-citrulline: Collect the eluate containing [³H]L-citrulline in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [³H]L-citrulline produced in each reaction. Determine the percentage of inhibition for each concentration of the nitroindazole compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Sources

- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]

The Ascendant Scaffold: A Technical Guide to Substituted 1H-Indazole-1-Propanoic Acids in Modern Drug Discovery

Foreword: The Indazole Moiety as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide range of biological targets, offering a fertile ground for the development of novel therapeutics. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2][3][4][5][6] Its unique electronic properties and conformational flexibility have made it a cornerstone in the design of numerous clinically successful drugs, from the anti-emetic granisetron to the anti-cancer agent axitinib.[1][7] This guide delves into a specific, yet profoundly significant, class of these compounds: the substituted 1H-indazole-1-propanoic acids. We will explore the synthetic intricacies, dissect the structure-activity relationships, and illuminate the therapeutic promise of this ascendant chemical series.

The Strategic Importance of the 1H-Indazole-1-Propanoic Acid Scaffold

The 1H-indazole-1-propanoic acid core offers a unique combination of features that make it particularly attractive for drug design. The propanoic acid side chain at the N1 position provides a crucial carboxylic acid functional group, which can serve as a key interaction point with biological targets, often mimicking the carboxylate of natural ligands or acting as a hydrogen bond donor/acceptor. The indazole ring itself can be readily substituted at various positions, allowing for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

The versatility of this scaffold is underscored by the diverse range of biological activities exhibited by its derivatives. These compounds have shown promise as potent and selective inhibitors of various enzymes, modulators of receptor activity, and even as activators of metabolic regulators.[8][9][10] This guide will provide a comprehensive overview of the key therapeutic areas where substituted 1H-indazole-1-propanoic acids are making a significant impact.

Synthetic Pathways to Substituted 1H-Indazole-1-Propanoic Acids

The synthesis of substituted 1H-indazole-1-propanoic acids can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the indazole ring and the availability of starting materials.

N-Alkylation of Pre-formed Indazole Cores

A common and versatile method involves the N-alkylation of a pre-synthesized substituted 1H-indazole with a suitable three-carbon synthon bearing a protected carboxylic acid or a precursor group.[11]

Experimental Protocol: N-Alkylation of 1H-Indazole

-

Deprotonation: To a solution of the substituted 1H-indazole in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base (e.g., sodium hydride, potassium tert-butoxide) is added at 0 °C to deprotonate the indazole nitrogen.[11]

-

Alkylation: A halo-propanoic acid ester (e.g., ethyl 3-bromopropanoate) is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).[11]

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of THF and water.

-

Purification: The final product is purified by an appropriate method, such as recrystallization or column chromatography.

This method offers the advantage of regioselectivity, as the N1-isomer is often the major product.[11]

Workflow for N-Alkylation of 1H-Indazole

Caption: N-Alkylation of a substituted 1H-indazole followed by hydrolysis.

Cascade N-N Bond Forming Reactions

More recent and innovative approaches involve cascade reactions that construct the indazole ring and introduce the propanoic acid side chain in a single synthetic operation. One such method utilizes the reaction of 3-amino-3-(2-nitroaryl)propanoic acids.[12]

Experimental Protocol: Cascade Synthesis

-

Reaction Setup: A mixture of the 3-amino-3-(2-nitroaryl)propanoic acid and a suitable nucleophile/solvent (e.g., an alcohol) is heated under basic conditions, often with microwave assistance.[12]

-

Cyclization: The reaction proceeds through a cascade of N-N bond formation and cyclization to yield the desired 1H-indazole-1-propanoic acid derivative.[12]

-

Workup and Purification: The reaction mixture is cooled, and the product is isolated and purified using standard techniques.

This approach is highly efficient and allows for the synthesis of a variety of substituted indazole acetic acids, which can be extended to propanoic acids.[12]

Diagram of Cascade N-N Bond Formation

Caption: Cascade synthesis of 1H-indazole-1-propanoic acids.

Biological Activities and Therapeutic Applications

The substituted 1H-indazole-1-propanoic acid scaffold has been explored for a wide array of therapeutic applications, primarily driven by its ability to interact with key biological targets implicated in various diseases.

AMPK Activators for Metabolic Disorders

A recent patent has disclosed a series of substituted indazole propionic acid derivatives as potent activators of AMP-activated protein kinase (AMPK).[8] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[13] Its activation has therapeutic potential for the treatment of metabolic diseases such as type 2 diabetes and obesity.[13] The propanoic acid moiety in these compounds is likely a key pharmacophoric element for interacting with the AMPK enzyme.

Anti-inflammatory Agents

The indazole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs.[7][9][14][15] The prototypical NSAID, bendazac, is a 1H-indazole-1-acetic acid.[7][16] While the focus of this guide is on propanoic acid derivatives, the established anti-inflammatory properties of the indazole core suggest that substituted 1H-indazole-1-propanoic acids are promising candidates for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

Anticancer Agents

The indazole nucleus is present in several FDA-approved anticancer drugs.[1][17] These compounds often function as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells.[2][18] The propanoic acid side chain can be strategically employed to enhance solubility, modulate cell permeability, or introduce additional interactions with the target kinase. Research in this area is ongoing, with a focus on designing highly selective and potent indazole-based kinase inhibitors.

Table 1: Representative Biological Activities of Substituted Indazole Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Area | Reference(s) |

| Substituted Indazole Propionic Acids | AMPK Activation | Metabolic Disorders | [8] |

| Indazole Arylsulfonamides | CCR4 Antagonism | Inflammation | [19] |

| 1H-Indazole Derivatives | ASK1 Inhibition | Inflammatory Bowel Disease | [10] |

| Indazole Amides | ERK1/2 Inhibition | Cancer | [18] |

| Indazole-3-carboxamides | CRAC Channel Blockade | Autoimmune Disorders |

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 1H-indazole-1-propanoic acid derivatives relies heavily on understanding the structure-activity relationships (SAR). The substituent pattern on the indazole ring plays a critical role in determining the compound's biological activity.

Key SAR Observations:

-

Substitution at the 3-position: This position is often a key site for introducing diversity and modulating potency.

-

Substitution on the Benzene Ring: The electronic nature and steric bulk of substituents on the benzene portion of the indazole ring can significantly impact target binding and pharmacokinetic properties.

-

The Propanoic Acid Chain: While the carboxylic acid is often crucial for activity, modifications to the chain length and the introduction of substituents can influence potency and selectivity.

A systematic exploration of these structural modifications is essential for optimizing lead compounds.

Logical Relationship of SAR Exploration

Caption: Interplay of structural modifications in SAR studies.

Future Perspectives and Conclusion

The substituted 1H-indazole-1-propanoic acid scaffold continues to be a highly promising area of research in drug discovery. The synthetic accessibility and the diverse range of biological activities associated with these compounds make them attractive candidates for the development of new therapies for a multitude of diseases. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation 1H-indazole-1-propanoic acid-based drugs. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2025, October 18). Vertex AI Search.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [No Source Found].

- Mal, S., Malik, U., et al. (2022, August 16). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Semantic Scholar.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators. (2024, October 10). Google Patents.

- Indazoles in Drug Discovery. PharmaBlock.

- Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR.

- Denya, I., Malan, S. F., & Joubert, J. (2018, June 15). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [No Source Found].

- Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [No Source Found].

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (2013, March 14). PubMed.

- Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021, August 5). PubMed.

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). [No Source Found].